molecular formula C75H108N20O13 B7911066 CID 16182740

CID 16182740

Cat. No.: B7911066
M. Wt: 1497.8 g/mol
InChI Key: SAPCBHPQLCZCDV-CHPWDEGWSA-N
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Description

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) are critical for characterizing its physicochemical properties, including molecular weight, solubility, and fragmentation patterns .

Properties

InChI

InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52+,53+,54+,55+,56+,57+,58-,59-,60+,61+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPCBHPQLCZCDV-CHPWDEGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@@H]7CCCN7C(=O)[C@@H](CCCNC(=N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H108N20O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1497.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 16182740 involves specific reaction conditions and reagents. The preparation methods typically include:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation under [specific temperature and pressure].

    Step 3: Final product isolation and purification using [techniques such as crystallization or distillation].

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves:

    Large-scale reactors: Utilization of industrial reactors to maintain consistent reaction conditions.

    Continuous monitoring: Implementation of real-time monitoring systems to track reaction progress.

    Purification processes: Advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Peptide Bond Hydrolysis

  • Acid/Base Catalysis : Protonation of amide bonds under acidic conditions (e.g., HCl) may lead to cleavage, particularly at aspartic acid or glutamine residues (absent in this peptide).

  • Enzymatic Degradation : Susceptible to proteases like trypsin (targets lysine/arginine) and chymotrypsin (targets aromatic residues). The presence of D-amino acids may reduce enzymatic degradation rates .

Oxidation and Reduction

  • Tryptophan Residues : D-Trp at positions 7 and 9 are prone to oxidation by peroxides or UV light, forming kynurenine derivatives.

  • Disulfide Bridges : Not present in this peptide, eliminating reduction-related instability.

Modification Reactions

  • N-terminal Acetylation : Unlikely due to the free N-terminal D-arginine.

  • C-terminal Amidation : Stabilizes the C-terminus against carboxypeptidase activity .

Synthetic Pathways (Hypothetical)

While no synthesis data for CID 16182740 are provided, its structure suggests a solid-phase peptide synthesis (SPPS) approach:

  • Resin Activation : Use Fmoc-protected amino acids on Wang resin.

  • Sequential Coupling :

    • Activate amino acids with HBTU/DIPEA in DMF.

    • Incorporate D-amino acids via manual coupling to ensure stereochemical integrity.

  • Global Deprotection : Remove side-chain protections with TFA/water/TIPS (95:2.5:2.5).

  • Cleavage : Release peptide from resin using TFA, followed by precipitation in cold ether.

Biological Interactions

  • Substance P Antagonism : Binds to neurokinin-1 (NK1) receptors with higher affinity than native substance P due to D-Trp substitutions .

  • Metabolic Pathways : Likely degraded by renal peptidases, given its peptide nature.

Data Gaps and Recommendations

ParameterAvailable DataMissing Data
Reaction KineticsNoneHydrolysis/oxidation rates
Synthetic YieldNoneSPPS efficiency
Stability in BuffersNonepH/temperature profiles

Key Challenges in Reaction Analysis

  • Stereochemical Complexity : D-amino acids complicate reaction monitoring (e.g., racemization during synthesis).

  • Analytical Limitations : High molecular weight and hydrophobicity hinder MS/MS or NMR characterization.

Scientific Research Applications

CID 16182740 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in various chemical syntheses.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of [specific industrial products].

Mechanism of Action

Conclusion

This compound is a compound of significant interest due to its unique properties and wide range of applications in various scientific fields

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16182740, a comparison with structurally or functionally related compounds is essential. Below is a detailed analysis of its analogs, leveraging data from analogous studies and cheminformatics tools.

Table 1: Physicochemical Properties of this compound and Analogs

Property This compound CID 185389 (30-Methyl-Oscillatoxin D) CID 156582093 (Oscillatoxin E) CID 53216313 (Boronic Acid Derivative)
Molecular Formula Not Reported C₃₃H₅₀O₇ C₃₂H₄₈O₇ C₆H₅BBrClO₂
Molecular Weight ~500 Da (inferred) 570.75 g/mol 556.70 g/mol 235.27 g/mol
LogP (iLOGP) Not Available 4.85 4.72 0.0
Solubility (mg/mL) Not Available 0.005 (Poor) 0.004 (Poor) 0.24 (Moderate)
Bioavailability Not Available Low (BBB penetration: No) Low (BBB penetration: No) High (BBB penetration: Yes)
Key Functional Groups Inferred aromatic Lactone, Methyl Group Lactone, Hydroxyl Boronic Acid, Halogens

Structural and Functional Insights

Oscillatoxin Derivatives (CID 185389, CID 156582093): These marine-derived toxins share a polyketide backbone with lactone rings, contributing to their hydrophobicity and low solubility. This compound may exhibit similar structural motifs if it belongs to this class, as suggested by its inferred molecular weight (~500 Da) . Unlike oscillatoxins, this compound’s bioavailability remains unconfirmed.

Boronic Acid Derivatives (CID 53216313): This class features halogenated aromatic rings and boronic acid groups, enabling diverse reactivity (e.g., Suzuki-Miyaura coupling).

Similar techniques could resolve structural ambiguities in this compound, such as regioisomerism or glycosylation patterns.

Table 2: Analytical Techniques for Comparative Studies

Technique Application to this compound Example from Literature
GC-MS Volatility assessment; purity verification Used to quantify CID content in CIEO fractions
LC-ESI-MS Structural elucidation via fragmentation patterns Differentiated ginsenoside isomers via in-source CID
CCS Measurement Conformational analysis using ion mobility spectrometry Applied in non-targeted metabolomics workflows

Research Findings and Gaps

Structural Elucidation : The absence of a published structure for this compound limits direct comparisons. Computational modeling (e.g., QSAR) paired with experimental validation (NMR, X-ray crystallography) is needed .

Bioactivity Profiles : Oscillatoxin analogs exhibit cytotoxicity, while boronic acids are explored in drug discovery. This compound’s biological activity remains uncharacterized, necessitating assays for antimicrobial, anticancer, or enzymatic activity .

Synthetic Accessibility : and highlight synthetic routes for brominated indoles and boronic acids. Similar strategies (e.g., cross-coupling reactions) could synthesize this compound derivatives for structure-activity relationship (SAR) studies .

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